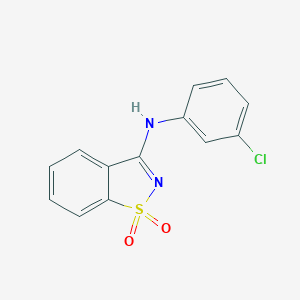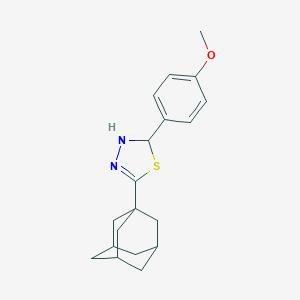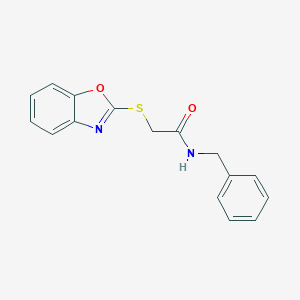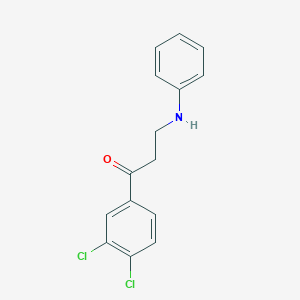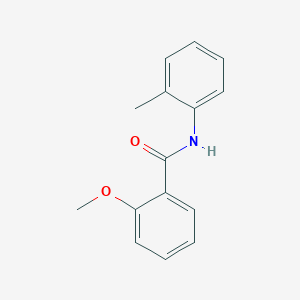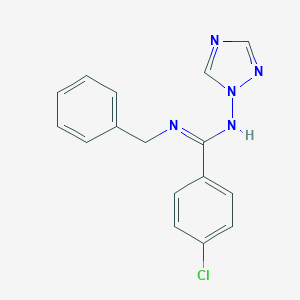
N'-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the imidazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and fungi. It has been reported to inhibit the synthesis of DNA and RNA, which are essential for cell growth and division. It also disrupts the cell membrane of fungi, leading to their death.
Biochemical and Physiological Effects:
N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been reported to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide is its high potency against cancer cells and fungi. It has also been reported to have low toxicity, which is desirable in drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide. One direction is to investigate its potential applications in the treatment of other diseases, such as inflammatory diseases and viral infections. Another direction is to improve its solubility in water, which would make it more versatile in laboratory experiments. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its potency and selectivity against cancer cells and fungi.
Conclusion:
In conclusion, N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide is a promising compound with potential applications in various fields of scientific research. Its high potency against cancer cells and fungi, low toxicity, and anti-inflammatory and antioxidant properties make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its potency and selectivity against cancer cells and fungi.
Métodos De Síntesis
The synthesis of N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide involves the reaction of 4-chlorobenzenecarboximidamide with benzyl azide in the presence of a copper catalyst. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which results in the formation of the desired product. This method has been reported to have a high yield and is relatively easy to perform.
Aplicaciones Científicas De Investigación
N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been reported to have significant antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. It has also shown promising results in the treatment of fungal infections.
Propiedades
Nombre del producto |
N'-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide |
|---|---|
Fórmula molecular |
C16H14ClN5 |
Peso molecular |
311.77 g/mol |
Nombre IUPAC |
N//'-benzyl-4-chloro-N-(1,2,4-triazol-1-yl)benzenecarboximidamide |
InChI |
InChI=1S/C16H14ClN5/c17-15-8-6-14(7-9-15)16(21-22-12-18-11-20-22)19-10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,19,21) |
Clave InChI |
BTOIMOSJMVWYLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Cl)NN3C=NC=N3 |
SMILES canónico |
C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Cl)NN3C=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)
![N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B259040.png)
![2-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B259043.png)
![N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine](/img/structure/B259046.png)
amino]acetate](/img/structure/B259047.png)
